(3,5-Di-tert-butylphenyl)oxoacetic acid ethyl ester
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Overview
Description
(3,5-Di-tert-butylphenyl)oxoacetic acid ethyl ester: is a chemical compound with the molecular formula C14H18O3. It is a derivative of oxoacetic acid where the phenyl group is substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of (3,5-di-tert-butylphenyl)oxoacetic acid with ethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
(3,5-Di-tert-butylphenyl)oxoacetic acid ethyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Derivatives of the phenyl ring
Scientific Research Applications
(3,5-Di-tert-butylphenyl)oxoacetic acid ethyl ester: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
(3,5-Di-tert-butylphenyl)oxoacetic acid ethyl ester: is unique due to its structural features, particularly the presence of two tert-butyl groups on the phenyl ring. Similar compounds include:
(3-tert-Butylphenyl)oxoacetic acid ethyl ester: Similar structure but with only one tert-butyl group.
3,5-Di-tert-butylbenzoic acid biphenyl-4-yl ester: Another derivative with a biphenyl structure.
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: A related compound with a different functional group.
These compounds share similarities in their chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
ethyl 2-(3,5-ditert-butylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-8-21-16(20)15(19)12-9-13(17(2,3)4)11-14(10-12)18(5,6)7/h9-11H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYGAZYNOYIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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